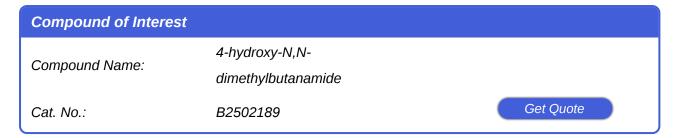


Spectroscopic Profile of 4-hydroxy-N,N-dimethylbutanamide: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-dimethylbutanamide (CAS No. 18190-25-5) is a chemical compound of interest in various research domains. Its molecular structure, featuring both a hydroxyl group and a tertiary amide, suggests potential applications as an intermediate in organic synthesis and as a scaffold in medicinal chemistry. An in-depth understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of the available spectroscopic data for **4-hydroxy-N,N-dimethylbutanamide** and outlines the general experimental protocols for acquiring such data.

While comprehensive experimental spectroscopic data for **4-hydroxy-N,N-dimethylbutanamide** is not widely available in the public domain, this guide compiles the known molecular properties and predicted mass spectrometry data. Furthermore, it details the standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are the principal techniques for the structural elucidation of organic molecules.

Molecular Properties



Property	Value	Source
Chemical Name	4-hydroxy-N,N- dimethylbutanamide	-
CAS Number	18190-25-5	[1][2][3][4]
Molecular Formula	C6H13NO2	[1][2][4]
Molecular Weight	131.17 g/mol	[1][2]
SMILES	CN(C)C(=O)CCCO	-

Spectroscopic Data Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for confirming the molecular weight of a compound and can provide insights into its elemental composition and structure. While experimental mass spectra for **4-hydroxy-N,N-dimethylbutanamide** are not readily accessible, predicted data for various adducts are available.

Adduct	Predicted m/z	
[M+H] ⁺	132.10192	
[M+Na] ⁺	154.08386	
[M-H] ⁻	130.08736	
[M+NH ₄] ⁺	149.12846	
[M+K] ⁺	170.05780	
[M+H-H ₂ O] ⁺	114.09190	
(Data sourced from PubChemLite)		

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Note: Experimental ¹H NMR and ¹³C NMR data for **4-hydroxy-N,N-dimethylbutanamide** are not available in the searched public literature. The following are predicted chemical shifts and general coupling patterns based on the known structure.

¹H NMR (Proton NMR):

- -CH₂-OH (C4): Expected to be a triplet, shifted downfield due to the adjacent hydroxyl group.
 The hydroxyl proton itself would appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
- -CH₂- (C3): Expected to be a multiplet (e.g., a quintet or sextet) due to coupling with the protons on C2 and C4.
- -CH2-C=O (C2): Expected to be a triplet, shifted downfield by the adjacent carbonyl group.
- -N(CH₃)₂: Two singlets are expected for the two methyl groups due to restricted rotation around the amide C-N bond, or a single singlet at higher temperatures where rotation is faster. These would be shifted downfield due to the adjacent nitrogen and carbonyl group.

¹³C NMR (Carbon-13 NMR):

- C=O (C1): Expected to have the largest chemical shift (typically in the 170-180 ppm range for an amide).
- -CH₂-OH (C4): Expected in the 60-70 ppm range.
- -N(CH₃)₂: Expected in the 30-40 ppm range.
- -CH₂- (C3) and -CH₂-C=O (C2): Expected in the 20-40 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Note: An experimental IR spectrum for **4-hydroxy-N,N-dimethylbutanamide** is not available in the searched public literature. The following are the expected characteristic absorption bands based on its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H (alcohol)	3600-3200 (broad)	Stretching vibration
C-H (alkane)	3000-2850	Stretching vibration
C=O (amide)	1680-1630	Stretching vibration (Amide I band)
C-N (amide)	1400-1000	Stretching vibration
C-O (alcohol)	1260-1000	Stretching vibration

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data discussed above. Specific instrument parameters would be optimized for the sample and the desired resolution.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-hydroxy-N,N-dimethylbutanamide** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.



- Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
 - Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
 Alternatively, a solution in a suitable solvent can be used in a liquid cell.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

• Sample Preparation: Prepare a dilute solution of **4-hydroxy-N,N-dimethylbutanamide** in a suitable volatile solvent (e.g., methanol or acetonitrile).

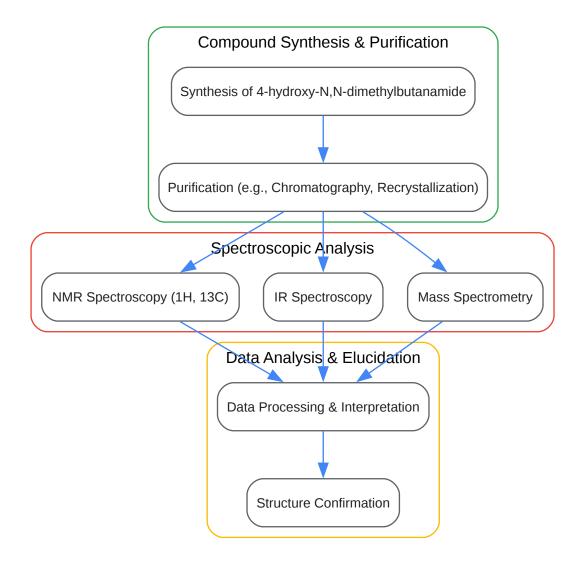


- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Introduce the sample solution into the ion source, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
 - Acquire the mass spectrum over a relevant m/z range.
 - Data can be acquired in both positive and negative ion modes to observe different adducts.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-hydroxy-N,N-dimethylbutanamide**.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for understanding the key spectroscopic characteristics of **4-hydroxy-N,N-dimethylbutanamide**. While a complete experimental dataset is not yet publicly available, the provided information and protocols offer a robust framework for researchers engaged in the synthesis, analysis, and application of this compound.



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